Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17966956
InChI: InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)30-24-21-28-26(29-22-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3
SMILES:
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol

Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester

CAS No.:

Cat. No.: VC17966956

Molecular Formula: C26H42O4

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester -

Specification

Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
IUPAC Name (2-phenyl-1,3-dioxan-5-yl) hexadecanoate
Standard InChI InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)30-24-21-28-26(29-22-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3
Standard InChI Key WSWDNKINQWKQGR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester belongs to the class of fatty acid esters. Key identifiers include:

PropertyValueSource
IUPAC Name(2-phenyl-1,3-dioxan-5-yl) hexadecanoate
Molecular FormulaC₂₆H₄₂O₄
Molecular Weight418.6 g/mol
CAS Registry Number56599-87-2
SMILESCCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

The structure comprises a 1,3-dioxane ring substituted with a phenyl group at the 2-position and a palmitoyl ester group at the 5-position . The dioxane ring introduces rigidity, while the extended aliphatic chain (C16) contributes to hydrophobicity.

Stereochemical Considerations

The compound exhibits cis-trans isomerism due to the spatial arrangement of substituents on the dioxane ring. PubChem notes a cis-isomer variant (CID 538830), though synthetic routes often yield mixtures requiring chromatographic separation .

Synthesis and Reaction Chemistry

Synthetic Pathways

The ester is synthesized via acid-catalyzed esterification between hexadecanoic acid and 2-phenyl-1,3-dioxan-5-ol. Key steps include:

  • Activation of the Carboxylic Acid: Palmitic acid is activated using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to form an acyl chloride or reactive intermediate .

  • Nucleophilic Acyl Substitution: The alcohol attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., Cl⁻).

  • Purification: Crude product is purified via silica gel chromatography, yielding ~84% pure ester .

Reaction Optimization

  • Catalysts: Sulfuric acid or p-toluenesulfonic acid (PTSA) are common Brønsted acid catalysts.

  • Solvents: Anhydrous toluene or dichloromethane minimizes hydrolysis .

  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side reactions.

Physicochemical Properties

Hydrophobicity and Solubility

With a calculated LogP (XLogP3-AA) of 8.6 , the compound is highly lipophilic. It is insoluble in water but miscible with organic solvents like chloroform, ethyl acetate, and hexane .

Thermal Stability

While melting and boiling points are unreported, the aromatic dioxane ring and saturated aliphatic chain suggest stability up to ~200°C. Differential scanning calorimetry (DSC) would clarify phase transitions.

Spectroscopic Fingerprints

  • IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O stretch), 1250–1050 cm⁻¹ (C-O-C ether), and 700 cm⁻¹ (phenyl C-H bend) .

  • ¹H NMR (CDCl₃): δ 7.4–7.2 (m, 5H, aromatic), 4.8–4.5 (m, 2H, dioxane OCH₂), 2.3 (t, 2H, COOCH₂), 1.6–1.2 (m, 28H, aliphatic chain), 0.9 (t, 3H, terminal CH₃) .

  • Mass Spectrometry: Molecular ion peak at m/z 418.3 [M]⁺, with fragments at m/z 239 (dioxane ring + phenyl) and 257 (palmitoyl chain) .

Applications in Material Science

Lubricant Additives

The compound’s long alkyl chain reduces friction coefficients in polyol ester-based lubricants. In tribological tests, derivatives showed 15–20% lower wear rates compared to base oils .

Polymer Stabilizers

Incorporating 0.5–2 wt% into polyethylene films improved UV resistance by scavenging free radicals, extending shelf life by ~30%.

Surface Coatings

Thin films deposited via spin-coating exhibited water contact angles >110°, indicating superhydrophobicity. Potential uses include anti-icing coatings .

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